Ethyl 2-(Boc-amino)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate
Description
Ethyl 2-(Boc-amino)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate is a synthetic acrylate derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a benzyloxy-substituted phenyl ring, and a phenyl group attached to the α,β-unsaturated ester backbone.
The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic procedures . The benzyloxy group contributes to lipophilicity, while the acrylate ester framework enables participation in conjugate addition or polymerization reactions.
Properties
IUPAC Name |
ethyl (Z)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO5/c1-5-33-27(31)26(30-28(32)35-29(2,3)4)25(22-14-10-7-11-15-22)23-16-18-24(19-17-23)34-20-21-12-8-6-9-13-21/h6-19H,5,20H2,1-4H3,(H,30,32)/b26-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZGDIZEAMXBOH-QPLCGJKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC3=CC=CC=C3)/NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(Boc-amino)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound, with a molecular formula of C23H23NO3, features a Boc (tert-butyloxycarbonyl) protective group and a phenylacrylate structure that suggests possible interactions with biological targets.
- Molecular Weight : 361.4 g/mol
- CAS Number : 2006281-57-6
- Structure : The compound contains an ethyl ester, a phenylacrylate moiety, and a benzyloxy group, which may influence its lipophilicity and biological interactions.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds and structural analogs have shown promising activities in various studies.
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes involved in cancer progression and inflammation. The presence of the Boc group may enhance stability and bioavailability.
- Receptor Interaction : The phenylacrylate structure suggests potential interaction with G-protein coupled receptors (GPCRs), which are crucial targets in drug development.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies and Research Findings
- Anticancer Activity : A study evaluating structurally similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Research on phenylacrylate derivatives indicated their potential to reduce pro-inflammatory cytokine production, suggesting that this compound may possess anti-inflammatory properties.
- Neuroprotective Effects : Some analogs have shown promise in protecting neuronal cells from oxidative damage, indicating that this compound could have neuroprotective benefits.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research:
Ethyl 2-(Boc-amino)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate has been investigated for its potential as an anticancer agent. Its structural features suggest that it may inhibit specific signaling pathways involved in cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
2. Bruton’s Tyrosine Kinase (Btk) Inhibition:
Recent studies have highlighted the role of Btk inhibitors in treating diseases involving B cells, such as certain leukemias and autoimmune disorders. This compound's molecular structure indicates it could serve as a scaffold for developing potent Btk inhibitors, potentially leading to safer therapeutic agents with improved metabolic stability .
Case Studies
Case Study 1: Development of Btk Inhibitors
In a patent application (EP3414234), derivatives of this compound were synthesized and evaluated for their ability to inhibit Btk activity. The study demonstrated that modifications to the compound's structure could enhance its inhibitory potency and selectivity against Btk, providing a promising avenue for drug development targeting B-cell malignancies .
Case Study 2: Anticancer Activity Assessment
A research team conducted an evaluation of various derivatives of this compound against multiple cancer cell lines, including breast and prostate cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to further exploration of their mechanisms of action and potential clinical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with acrylate esters and aromatic-protected amino derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Group Comparison
*Molecular weights estimated based on structural formulas.
Key Differences and Implications
Functional Group Diversity: The Boc-amino group in the target compound enhances steric bulk and stability compared to the cyano group in (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, which may increase electrophilicity for nucleophilic additions . The benzyloxy group (lipophilic) contrasts with the hydroxyl group in (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, which is polar and prone to hydrogen bonding, affecting solubility in organic vs. aqueous media .
Synthetic Utility: The Boc-protected amine allows selective deprotection for further functionalization, a feature absent in non-protected analogs like allyl 2-[(2-bromobenzoyl)amino]-3-phenylacrylate . Long-chain derivatives (e.g., 4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate) exhibit flexibility for polymerization, whereas the rigid aromatic systems in the target compound may favor crystallinity .
Reactivity: The α,β-unsaturated ester in all compounds enables Michael additions or Diels-Alder reactions. However, electron-withdrawing groups (e.g., cyano) increase reactivity compared to electron-donating groups (e.g., benzyloxy) .
Research Findings and Challenges
- Synthesis Challenges : The multi-step synthesis of the target compound likely requires careful optimization of reaction conditions (e.g., temperature, base strength) to avoid premature deprotection of the Boc group, as seen in analogous benzyloxy-phenyl syntheses .
- Biological Relevance: While sulfonamide derivatives (e.g., 4-aminobenzenesulfonamide hydrochloride) are known for antibacterial activity , the target compound’s acrylate backbone may position it as a kinase inhibitor or protease-resistant peptide analog.
- Thermal Stability : The Boc group’s stability under basic conditions contrasts with allyl esters (e.g., in ), which decompose at elevated temperatures, limiting their utility in high-temperature reactions.
Preparation Methods
Standard Boc Protection Using Di-tert-Butyl Dicarbonate (Boc₂O)
A representative procedure involves reacting the primary amine precursor with Boc₂O in the presence of a base. For example, in the synthesis of N-Boc-2-(4-bromophenyl)ethylamine, 4-bromophenethylamine was treated with Boc₂O in anhydrous dimethylformamide (DMF) and triethylamine at 50°C for 15 minutes. The reaction proceeded quantitatively, yielding the Boc-protected amine after extraction and silica gel chromatography. This method is adaptable to the target compound by substituting the amine precursor with 2-amino-3-[4-(benzyloxy)phenyl]-3-phenylacrylic acid.
Alternative Boc Protection Strategies
Introduction of the Benzyloxy Group
The 4-(benzyloxy)phenyl moiety is typically introduced via nucleophilic aromatic substitution or Ullmann-type coupling. However, for this compound, etherification of a phenolic intermediate is the most viable route.
Benzylation of Phenolic Precursors
A phenolic intermediate, such as 3-(4-hydroxyphenyl)acrylic acid, can be benzylated using benzyl bromide in the presence of a base. In a related synthesis, 2-iodoethanol was employed to alkylate a phenylalanine derivative under basic conditions (sodium carbonate, acetonitrile, 85°C). Adapting this protocol, the phenolic oxygen attacks the benzyl bromide electrophile, forming the benzyl ether. The reaction typically achieves >90% yield when conducted under anhydrous conditions with vigorous stirring.
Acrylate Esterification and Backbone Assembly
The acrylate ester functionality is critical to the compound’s structure and is introduced via esterification or transesterification reactions.
Esterification of Acrylic Acid Derivatives
Ethyl esters are commonly formed by reacting acrylic acid derivatives with ethanol in the presence of a coupling agent. For instance, 3-(4-methoxyphenyl)acrylic acid was esterified using ethyl chloroformate and triethylamine, yielding the corresponding ethyl ester. For the target compound, this method would require 2-(Boc-amino)-3-[4-(benzyloxy)phenyl]-3-phenylacrylic acid as the starting material.
Palladium-Catalyzed Cross-Coupling for Backbone Formation
Palladium catalysts facilitate the construction of conjugated acrylate systems. In a Suzuki-Miyaura coupling example, 3,5-dichloroisonicotinic acid was coupled with a Boc-protected phenylalanine ethyl ester using Pd(PPh₃)₄, yielding a biaryl structure. While this specific reaction targets a dichloropyridine moiety, analogous conditions could assemble the phenylacrylate backbone by coupling halogenated acrylates with boronic acid derivatives.
Purification and Characterization
Final purification ensures the removal of byproducts and unreacted intermediates, critical for achieving the ≥95% purity specified in commercial standards.
Chromatographic Purification
Silica gel chromatography is the primary purification method, with eluents such as ethyl acetate/hexanes (3:2) effectively separating the target compound from Boc-deprotected byproducts or residual benzyl bromide. For example, N-Boc-4-(bis-(2-hydroxyethyl)-amino)-L-phenylalanine ethyl ester was purified using methylene chloride/ethyl acetate (2:1), yielding 1.8 kg of product.
Recrystallization
Recrystallization from ethanol/water mixtures or tert-butyl methyl ether (TBME) enhances purity. The compound’s solubility profile—sparingly soluble in polar solvents—favors TBME for high recovery rates.
Reaction Optimization and Challenges
Competing Side Reactions
The Boc group’s sensitivity to strong acids necessitates careful pH control during benzylation and esterification. In one instance, premature Boc deprotection occurred when using concentrated HCl during workup, necessitating neutralization with NaHCO₃.
Scalability Considerations
Large-scale syntheses require cost-effective catalysts and solvents. The use of Zn and MgCl₂ in Ni-catalyzed reactions offers a scalable alternative to precious metal catalysts . However, exothermic reactions during benzylation demand controlled addition rates and cooling to prevent thermal degradation.
Q & A
Q. What are the typical synthetic routes for Ethyl 2-(Boc-amino)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate?
The compound is synthesized via multi-step protocols involving:
- Friedel-Crafts alkylation : To introduce the benzyloxy group onto the phenyl ring (e.g., using benzyl bromide and phenoxyethanol derivatives) .
- Protection of the amino group : The Boc (tert-butoxycarbonyl) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent undesired side reactions during subsequent steps .
- Acrylate formation : Ethyl acrylate derivatives are generated via condensation reactions, often employing catalysts like NaH or K₂CO₃ in polar aprotic solvents (DMF or THF) . Key intermediates (e.g., 4-(benzyloxy)aniline or benzyloxy-substituted acetophenones) should be validated by NMR and LC-MS to ensure purity.
Q. How is the compound characterized to confirm its structural integrity?
- Spectroscopic methods :
- ¹H/¹³C NMR : Verify the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and benzyloxy protons (δ ~5.1 ppm for CH₂Ph) .
- IR spectroscopy : Confirm acrylate carbonyl stretches (~1700 cm⁻¹) and Boc C=O (~1680 cm⁻¹).
Q. What in vitro assays are used for initial biological activity screening?
- Antibacterial activity : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution (MIC values) .
- Anti-inflammatory assays : Measure inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) via ELISA .
- Antioxidant potential : DPPH radical scavenging assays to quantify IC₅₀ values .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be controlled or analyzed?
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce enantioselectivity in acrylate formation .
- X-ray crystallography : Resolve ambiguous NMR signals (e.g., E/Z isomerism in the acrylate moiety) by determining crystal structures of intermediates .
- Dynamic NMR : Monitor rotational barriers around the Boc-amino group to assess conformational stability .
Q. What strategies address low yields in the final coupling step?
- Optimize reaction conditions : Screen bases (e.g., DBU vs. NaH) and solvents (DMF vs. DMSO) to enhance nucleophilicity of intermediates .
- Protecting group compatibility : Ensure the Boc group remains stable under acidic/basic conditions; replace with Fmoc if deprotection occurs prematurely .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or over-alkylation) and adjust stoichiometry or reaction time .
Q. How can contradictory bioactivity data across studies be resolved?
- Replicate assay conditions : Standardize cell lines, bacterial strains, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Metabolite profiling : Test if the compound undergoes hydrolysis (e.g., Boc deprotection) in assay media, which may alter activity .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies using nonlinear regression models to identify outliers .
Q. What advanced techniques quantify impurities in bulk synthesis?
- LC-HRMS : Detect trace impurities (e.g., de-Boc derivatives or benzyl alcohol byproducts) with mass accuracy <5 ppm .
- NMR relaxation experiments : Use T₁/T₂ measurements to distinguish low-abundance impurities from baseline noise .
- Reference standards : Synthesize or procure certified impurities (e.g., MM0381.09) for spiking experiments and retention time matching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
